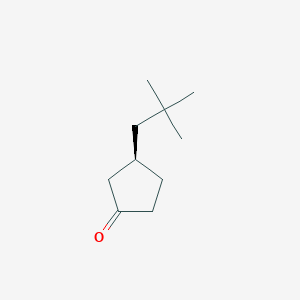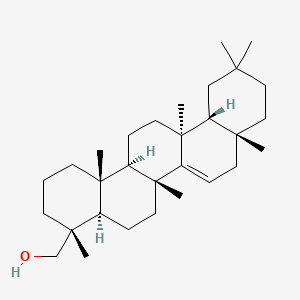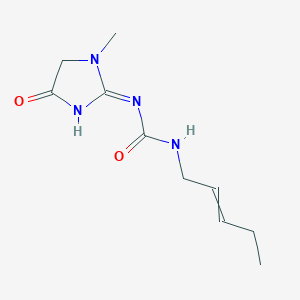
2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- is a heterocyclic organic compound that features a tetrazole ring fused with a furan ring and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with furfural to form the intermediate hydrazone, which is then cyclized using sodium azide to yield the tetrazole ring . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites and inhibit their activity. Additionally, the furan and methoxyphenyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Tetrazole-2-acetic acid, 5-(4-chlorophenyl)-: This compound has a similar tetrazole structure but with a chlorophenyl group instead of a methoxyphenyl group.
2H-Tetrazole-2-acetic acid, 5-(4-methoxyphenyl)-: Similar structure with a methoxyphenyl group but lacks the furan ring.
Uniqueness
2H-Tetrazole-2-acetic acid, 5-(5-(2-methoxyphenyl)-2-furanyl)- is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
93770-38-8 |
|---|---|
Molekularformel |
C14H12N4O4 |
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
2-[5-[5-(2-methoxyphenyl)furan-2-yl]tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C14H12N4O4/c1-21-10-5-3-2-4-9(10)11-6-7-12(22-11)14-15-17-18(16-14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20) |
InChI-Schlüssel |
HLHLZDUEWDINNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C3=NN(N=N3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)


![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)









![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
